molecular formula C8H16N2O B13934102 1-(3-Oxetanyl)-3-piperidinamine

1-(3-Oxetanyl)-3-piperidinamine

Cat. No.: B13934102
M. Wt: 156.23 g/mol
InChI Key: FECUYKSSLLPDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Oxetan-3-yl)piperidin-3-amine is a chemical compound that belongs to the class of heterocyclic amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of starting materials such as piperidine and oxetane derivatives, which undergo a series of reactions including nucleophilic substitution and ring-closing reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of ®-1-(Oxetan-3-yl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-1-(Oxetan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Oxetan-3-yl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development .

Medicine

In medicine, ®-1-(Oxetan-3-yl)piperidin-3-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of ®-1-(Oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The oxetane and piperidine rings allow it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Oxetan-3-yl)piperidine
  • (S)-1-(Oxetan-3-yl)piperidin-3-amine
  • ®-1-(Oxetan-3-yl)pyrrolidine

Uniqueness

Compared to similar compounds, ®-1-(Oxetan-3-yl)piperidin-3-amine stands out due to its specific stereochemistry and the presence of both oxetane and piperidine rings. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(oxetan-3-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUYKSSLLPDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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